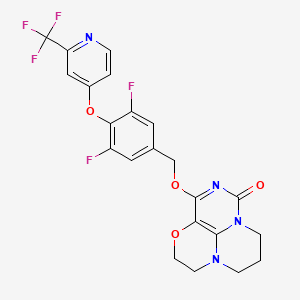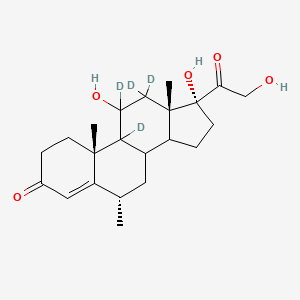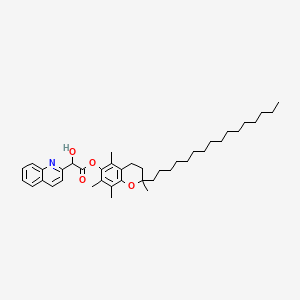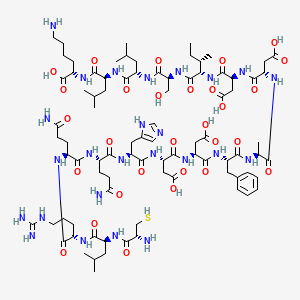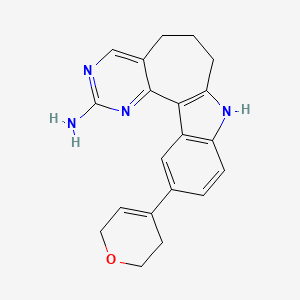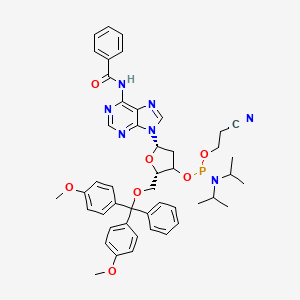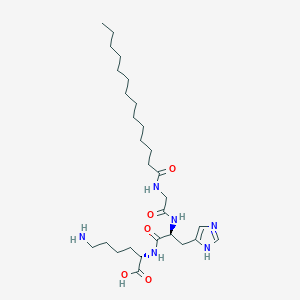
myristoyl-Gly-His-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoyl-Gly-His-Lys-OH is a synthetic peptide that includes a myristoyl group attached to the N-terminal glycine residue. This compound is a part of the broader category of N-myristoylated peptides, which are known for their role in various biological processes, including signal transduction, protein stability, and membrane localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Gly-His-Lys-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a resin. The peptide chain is then elongated by sequential addition of protected amino acids (histidine and glycine). The myristoyl group is introduced at the N-terminal glycine residue through an acylation reaction using myristoyl chloride or myristic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Myristoyl-Gly-His-Lys-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The myristoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine .
Scientific Research Applications
Myristoyl-Gly-His-Lys-OH has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and membrane localization.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of myristoyl-Gly-His-Lys-OH involves the attachment of the myristoyl group to the N-terminal glycine residue. This modification enhances the peptide’s hydrophobicity, facilitating its interaction with cellular membranes. The myristoyl group also plays a role in protein-protein interactions, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Myristoyl-Gly-His-Lys-NH2: Similar structure but with an amide group at the C-terminus.
Palmitoyl-Gly-His-Lys-OH: Contains a palmitoyl group instead of a myristoyl group.
Stearoyl-Gly-His-Lys-OH: Contains a stearoyl group instead of a myristoyl group.
Uniqueness
Myristoyl-Gly-His-Lys-OH is unique due to its specific myristoylation, which imparts distinct hydrophobic properties and influences its biological activity. This compound’s ability to interact with cellular membranes and participate in signal transduction sets it apart from other similar peptides .
Properties
Molecular Formula |
C28H50N6O5 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H50N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-16-25(35)31-20-26(36)33-24(18-22-19-30-21-32-22)27(37)34-23(28(38)39)15-13-14-17-29/h19,21,23-24H,2-18,20,29H2,1H3,(H,30,32)(H,31,35)(H,33,36)(H,34,37)(H,38,39)/t23-,24-/m0/s1 |
InChI Key |
VXBPJKVVVMDBGY-ZEQRLZLVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
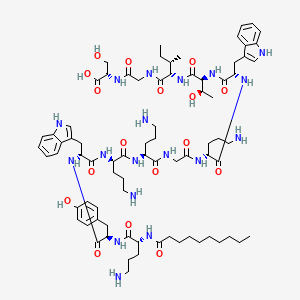
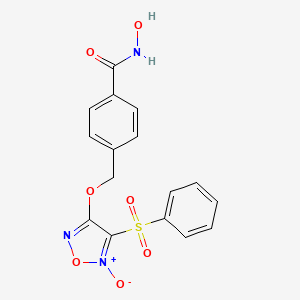
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
